1-Oxa-7-azaspiro[4.4]nonane hydrochloride belongs to a class of organic compounds known as spiroaminals, specifically featuring the 1-oxa-7-azaspiro[4.4]nonane ring system. [] This bicyclic structure consists of a pyrrolidine ring fused with a tetrahydrofuran ring through a shared spiro carbon atom. While the specific properties and applications of the hydrochloride salt are not extensively documented, research on analogous compounds and derivatives provides valuable insights into its potential significance in scientific research.
1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound characterized by its unique structure that incorporates both oxygen and nitrogen atoms within its ring system. This compound, with the CAS Number 1419590-81-0, has garnered interest in various scientific fields due to its potential applications in chemistry and biology. The molecular weight of this compound is approximately 163.65 g/mol, making it a relatively lightweight molecule suitable for various synthetic and biological applications.
1-Oxa-7-azaspiro[4.4]nonane hydrochloride falls under the category of spirocyclic compounds, which are known for their distinctive ring structures that can influence their chemical properties and reactivity. These compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride typically involves several key steps:
The molecular structure of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride features a spirocyclic arrangement where both nitrogen and oxygen atoms are integral parts of the ring system. The compound's structural formula can be represented as follows:
Key structural data includes:
The presence of both nitrogen and oxygen within its structure imparts unique chemical properties that differentiate it from other similar compounds.
1-Oxa-7-azaspiro[4.4]nonane hydrochloride can undergo a variety of chemical reactions, including:
The outcomes of these reactions depend significantly on the specific conditions and reagents used, leading to various substituted derivatives or oxidized products.
The mechanism of action for 1-Oxa-7-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The precise pathways activated depend on the specific application and target proteins involved, making it a candidate for further research in pharmacology and medicinal chemistry .
1-Oxa-7-azaspiro[4.4]nonane hydrochloride exhibits several notable physical and chemical properties:
Additional analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into its structural characteristics, confirming the presence of functional groups and confirming purity levels during synthesis .
1-Oxa-7-azaspiro[4.4]nonane hydrochloride has diverse applications across several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2